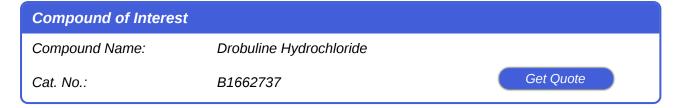


Drobuline Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

Introduction

Drobuline Hydrochloride is an anti-arrhythmic agent with cardiac depressant activity.[1] It has been investigated for its potential in managing abnormal heart rhythms.[1] This technical guide provides a comprehensive overview of the available scientific information on **Drobuline Hydrochloride**, including its physicochemical properties, mechanism of action, pharmacokinetics, and preclinical findings. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Drobuline Hydrochloride is a white crystalline powder.[2] Its structure is characterized by a diphenylbutanol backbone with an isopropylamino group, which is believed to contribute to its affinity for cardiac ion channels.[2]

Table 1: Physicochemical Properties of **Drobuline Hydrochloride**



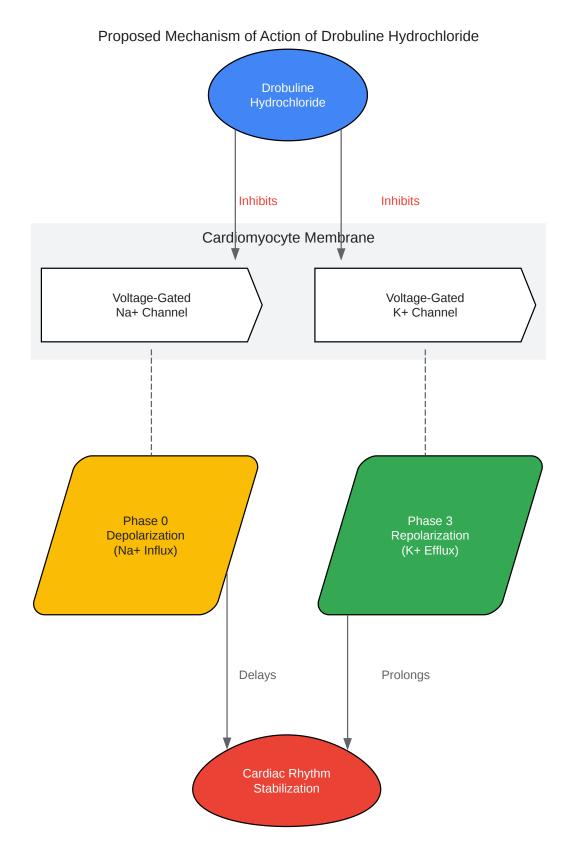
Property	Value	Reference	
Molecular Formula	C19H26CINO	[2]	
Molecular Weight	319.87 g/mol	[2]	
CAS Number	68162-52-7	[2]	
Boiling Point	434.8°C	[2]	
Density	1.027 g/cm ³	[2]	

| Solubility | Soluble in DMSO (50 mg/mL) |[1][2] |

Mechanism of Action

Drobuline Hydrochloride exerts its antiarrhythmic effects primarily through the inhibition of voltage-gated sodium (Na+) and potassium (K+) channels in cardiac tissues.[2] This dual-channel blockade leads to a delay in both the depolarization and repolarization phases of the cardiac action potential.[2] By prolonging the refractory period and reducing the automaticity of cardiac cells, **Drobuline Hydrochloride** helps to stabilize the cardiac rhythm, particularly in the context of ventricular arrhythmias.[2]





Click to download full resolution via product page

Proposed Mechanism of Action of **Drobuline Hydrochloride**.



Pharmacokinetics and Metabolism

Pharmacokinetic studies in animal models indicate that **Drobuline Hydrochloride** is rapidly absorbed following intravenous administration, with a volume of distribution that suggests extensive tissue penetration.[2] The compound exhibits moderate protein binding.[2]

Table 2: Pharmacokinetic Parameters of **Drobuline Hydrochloride** in Animal Models

Parameter	Value	Reference
Half-life (t½)	2-3 hours	[2]
Protein Binding	~84%	[2]

| Major Excretion Route | Renal (unchanged) |[2] |

Drobuline Hydrochloride is reported to undergo hepatic glucuronidation, with a significant portion (~88%) of the drug excreted unchanged in the urine.[2] This renal clearance pathway suggests that dosage adjustments may be necessary in subjects with impaired kidney function. [2]

Preclinical Efficacy

The antiarrhythmic efficacy of **Drobuline Hydrochloride** has been evaluated in canine models. In these studies, the compound was effective in suppressing ventricular tachycardia and fibrillation at doses of 2–5 mg/kg.[2] Furthermore, in ischemia-reperfusion injury models, **Drobuline Hydrochloride** demonstrated superior efficacy compared to procainamide, reducing infarct size by 40%.[2]

Table 3: Comparative Antiarrhythmic Efficacy



Agent	Mechanism	Half-life (h)	Renal Excretion (%)	Reference
Drobuline	Na+/K+ channel inhibition	2–3	88	[2]
Lidocaine	Na+ channel blockade	1.5–2	<10 (unchanged)	[2]
Amiodarone	Multi-channel inhibition	40–55 days	<1	[2]

| Procainamide | Na+ channel blockade | 3-4 | 50-60 |[2] |

Experimental Protocols

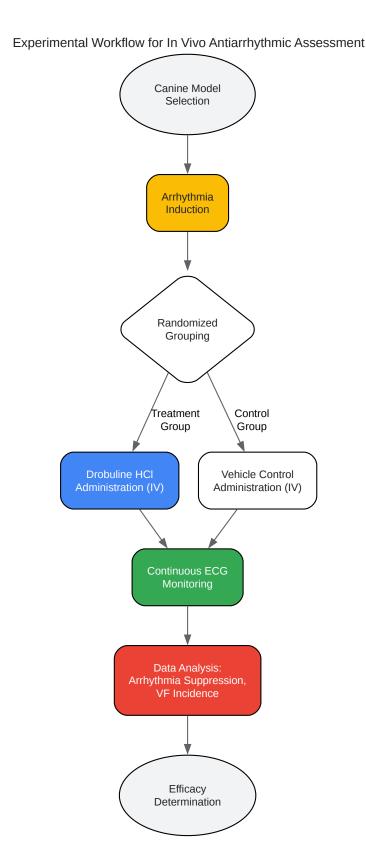
Detailed experimental protocols for **Drobuline Hydrochloride** are not extensively published. However, based on the available information and standard pharmacological practices, the following methodologies are likely to have been employed.

In Vivo Antiarrhythmic Efficacy (Canine Model)

- Objective: To assess the efficacy of **Drobuline Hydrochloride** in suppressing ventricular arrhythmias.
- · Animal Model: Mongrel dogs of either sex.
- Arrhythmia Induction: Arrhythmias may be induced by methods such as coronary artery ligation to create an ischemic model, followed by programmed electrical stimulation.
- Drug Administration: Drobuline Hydrochloride (e.g., 2-5 mg/kg) or a vehicle control is administered intravenously.
- Monitoring: Continuous electrocardiogram (ECG) monitoring to assess changes in heart rate, rhythm, and the incidence and duration of ventricular tachycardia and fibrillation.



• Endpoint: The primary endpoint would be the suppression of induced arrhythmias and the prevention of ventricular fibrillation.





Click to download full resolution via product page

Experimental Workflow for In Vivo Antiarrhythmic Assessment.

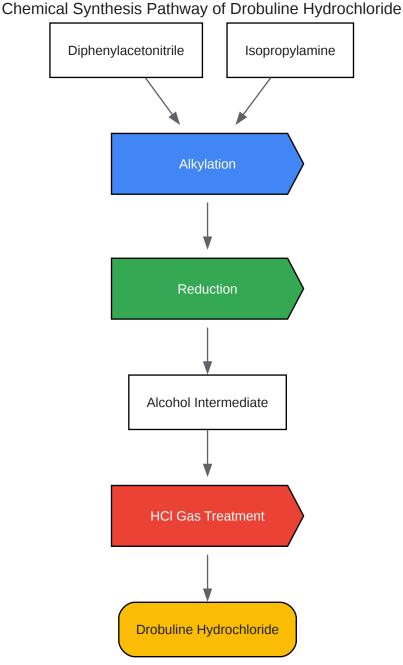
Ion Channel Inhibition Assays

- Objective: To determine the inhibitory effects of **Drobuline Hydrochloride** on voltage-gated sodium and potassium channels.
- Methodology: Patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing the specific ion channels.
- Procedure:
 - Cells are cultured and prepared for patch-clamp recording.
 - A baseline recording of ion channel activity is established.
 - **Drobuline Hydrochloride** is applied at various concentrations to the cells.
 - Changes in ion current (e.g., peak current, inactivation kinetics) are recorded and analyzed.
- Data Analysis: Concentration-response curves are generated to determine the IC₅₀ (half-maximal inhibitory concentration) of **Drobuline Hydrochloride** for each ion channel.

Synthesis

The industrial synthesis of **Drobuline Hydrochloride** is a multi-step process that begins with diphenylacetonitrile and isopropylamine as precursors.[2]





Click to download full resolution via product page

Chemical Synthesis Pathway of **Drobuline Hydrochloride**.

Clinical Research

There is currently no publicly available information regarding clinical trials of **Drobuline** Hydrochloride in humans. All available efficacy and pharmacokinetic data are derived from preclinical animal studies.



Conclusion

Drobuline Hydrochloride is a preclinical antiarrhythmic agent that demonstrates efficacy in animal models through the dual inhibition of sodium and potassium channels. Its pharmacokinetic profile suggests a relatively short half-life and renal excretion. Further research would be necessary to establish its safety and efficacy in human subjects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Drobuline hydrochloride | TargetMol [targetmol.com]
- 2. Drobuline hydrochloride (68162-52-7) for sale [vulcanchem.com]
- To cite this document: BenchChem. [Drobuline Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662737#what-is-drobuline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com